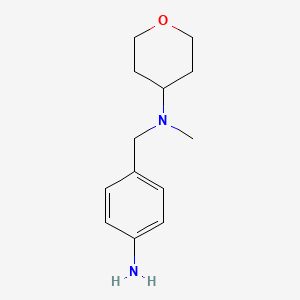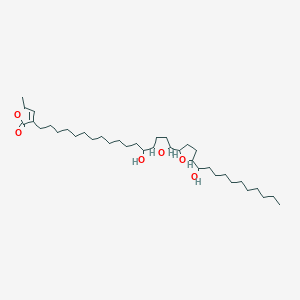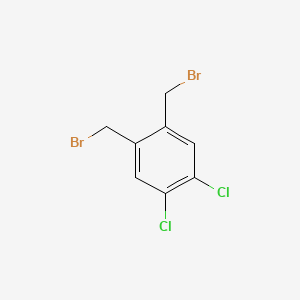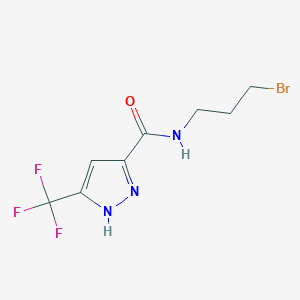![molecular formula C16H18ClN B8730022 N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of 4-isopropylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline typically involves the reaction of 4-isopropylaniline with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzyl)-4-methylaniline
- N-(4-Chlorobenzyl)-4-ethyl aniline
- N-(4-Chlorobenzyl)-4-tert-butylaniline
Uniqueness
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H18ClN |
|---|---|
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C16H18ClN/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3 |
Clé InChI |
XGKYWQZJPKZTNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8729941.png)






![6-Ethyl-2-methylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8729984.png)






